molecular formula C50H86O21 B1245549 Tricolorin A

Tricolorin A

Número de catálogo: B1245549
Peso molecular: 1023.2 g/mol
Clave InChI: DWBKNMQALHFQLC-YSLUMIJWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tricolorin A is a natural product found in Ipomoea violacea and Ipomoea tricolor with data available.

Aplicaciones Científicas De Investigación

Herbicidal Applications

1. Natural Herbicide

Tricolorin A has been extensively studied for its herbicidal properties. Research indicates that it acts as both a pre- and post-emergence plant growth inhibitor. Its effectiveness is characterized by:

  • Broad-Spectrum Activity : this compound inhibits the germination of various weed species, including both monocotyledonous (e.g., Lolium multiflorum, Triticum vulgare) and dicotyledonous plants (e.g., Physalis ixocarpa, Trifolium alexandrinum). Notably, it exhibits stronger inhibition on dicotyledonous seeds .
  • Post-Emergence Inhibition : At a concentration of 60 µM, this compound significantly reduces the biomass of treated plants by up to 62% for certain species after 18 days. This reduction in biomass is comparable to that achieved with paraquat, a widely used herbicide .
  • Mechanism of Action : The herbicidal effect is believed to be linked to the inhibition of seed respiration, which is critical for germination and early growth stages. This suggests that this compound may target metabolic processes essential for plant development .

Physiological Effects

2. Impact on Smooth Muscle Contractility

This compound also demonstrates notable effects on smooth muscle tissues, particularly in the gastrointestinal tract and arterial systems:

  • Calcium-Dependent Contractions : Studies show that this compound induces contractions in intestinal smooth muscle primarily through increased calcium permeability. This effect highlights its potential as a pharmacological agent in managing gastrointestinal motility disorders .
  • Potential Therapeutic Uses : Given its ability to modulate muscle contractility, this compound may have applications in treating conditions related to smooth muscle dysfunction, although further research is necessary to clarify these therapeutic roles.

Data Summary

The following table summarizes key findings regarding the applications of this compound:

Application AreaKey FindingsReferences
Herbicidal Activity- Inhibits germination of monocots and dicots
- Reduces plant biomass by up to 62%
Mechanism of Action- Inhibits seed respiration
- Targets metabolic processes
Smooth Muscle Effects- Induces contractions via increased calcium permeability
- Potential therapeutic applications

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Field Trials : In field trials, this compound was applied to various crops to assess its efficacy against common weeds. Results indicated substantial reductions in weed populations without harming crop yield, demonstrating its potential as an environmentally friendly alternative to synthetic herbicides.
  • Physiological Studies : Research involving animal models showed that administration of this compound led to observable changes in gastrointestinal motility. These findings suggest that it may be beneficial in managing conditions like irritable bowel syndrome.

Análisis De Reacciones Químicas

Interrupted Pummerer Reaction-Mediated Glycosylation

  • Mechanism : Sulfoxide activation generates electrophilic intermediates, enabling stereoselective glycosidic bond formation .

  • Efficiency : All four glycosidic bonds in this compound constructed with high α-selectivity.

  • Advantages : Avoids traditional protecting-group manipulations, streamlining synthesis .

Trichloroacetimidate Glycosylation

  • 1997 Synthesis :

    • Coupling of D-fucosyl trichloroacetimidate (23) with hydroxy ester 18 yielded fucoside 24 .

    • Subsequent coupling with D-glucosyl trichloroacetimidate (29) formed disaccharide 30 .

Macrolactonization Techniques

MethodSubstrateConditionsOutcomeSource
Yonemitsu ProtocolTetrasaccharide acid triol 60Selective esterificationDiester lactone 63 (0.65% yield)
Corey-Nicolaou ProtocolAB disaccharideMitsunobu conditions19-membered lactone 2

Challenges and Innovations

  • Steric Hindrance : Failed couplings between lactone disaccharide 32 and disaccharide 52 necessitated alternate tetrasaccharide assembly via trichloroacetimidate 58 .

  • One-Pot Efficiency : The 2020 method reduced activator usage by 50% compared to stepwise approaches .

  • Selectivity : IPRm glycosylation achieved α-configuration exclusively, critical for bioactivity .

This synthesis roadmap highlights advancements in glycosylation and macrolactonization, with IPRm emerging as a transformative method for complex glycoconjugate assembly. The data underscores the trade-offs between step count, yield, and synthetic elegance in this compound production.

Propiedades

Fórmula molecular

C50H86O21

Peso molecular

1023.2 g/mol

Nombre IUPAC

[(2S,3S,4R,5R,6S)-2-methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate

InChI

InChI=1S/C50H86O21/c1-9-12-18-21-30-22-19-16-14-13-15-17-20-23-32(52)66-40-35(55)31(24-51)65-50(69-41-37(57)34(54)28(7)62-48(41)64-30)43(40)71-49-44(68-46(60)26(5)11-3)42(39(29(8)63-49)67-45(59)25(4)10-2)70-47-38(58)36(56)33(53)27(6)61-47/h25-31,33-44,47-51,53-58H,9-24H2,1-8H3/t25-,26-,27-,28+,29-,30-,31+,33-,34-,35+,36+,37-,38+,39-,40-,41+,42+,43+,44+,47-,48-,49-,50-/m0/s1

Clave InChI

DWBKNMQALHFQLC-YSLUMIJWSA-N

SMILES isomérico

CCCCC[C@H]1CCCCCCCCCC(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)OC(=O)[C@@H](C)CC)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC(=O)[C@@H](C)CC)O[C@@H]5[C@H]([C@H]([C@H](O[C@H]5O1)C)O)O)CO)O

SMILES canónico

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC(=O)C(C)CC)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C(C)CC)OC5C(C(C(OC5O1)C)O)O)CO)O

Sinónimos

(11S)-hydroxyhexadecanoic acid 11-O-alpha-L-rhamnopyranosyl-(1-3)-O-alpha-L-(2-O-(2S-methylbutyryl)-4-O-(2S-methylbutyryl))rhamnopyranosyl-(1-2)-O-beta-D-glucopyranosyl-(1-2)-beta-D-fucopyranoside-(1,3''-lactone)
tricolorin A

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.